1-[4-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride
CAS No.:
Cat. No.: VC13532507
Molecular Formula: C13H22Cl2N2
Molecular Weight: 277.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22Cl2N2 |
|---|---|
| Molecular Weight | 277.23 g/mol |
| IUPAC Name | [4-(4-methylpiperidin-1-yl)phenyl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C13H20N2.2ClH/c1-11-6-8-15(9-7-11)13-4-2-12(10-14)3-5-13;;/h2-5,11H,6-10,14H2,1H3;2*1H |
| Standard InChI Key | IMZXBRCGWANGQE-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C2=CC=C(C=C2)CN.Cl.Cl |
| Canonical SMILES | CC1CCN(CC1)C2=CC=C(C=C2)CN.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound consists of a benzylamine backbone (methanamine group attached to a phenyl ring) substituted at the para position with a 4-methylpiperidin-1-yl group. Piperidine, a six-membered saturated heterocycle containing one nitrogen atom, is methylated at the 4-position, introducing steric and electronic modifications. The dihydrochloride salt arises from protonation of the primary amine and the piperidine nitrogen, yielding a zwitterionic structure with improved aqueous solubility .
Molecular Formula and Weight
The free base molecular formula is C₁₃H₂₀N₂, calculated as follows:
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Phenyl group (C₆H₅): 6 carbons, 5 hydrogens
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Methanamine (CH₂NH₂): 1 carbon, 2 hydrogens, 1 nitrogen
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4-Methylpiperidin-1-yl (C₆H₁₂N): 6 carbons (including methyl group), 12 hydrogens, 1 nitrogen
Adding two hydrochloric acid molecules (2HCl) gives the dihydrochloride salt formula C₁₃H₂₀N₂·2HCl, with a molecular weight of 263.24 g/mol (free base: 192.26 g/mol + 2×36.46 g/mol for HCl) .
Spectroscopic Features
While direct spectroscopic data for this specific compound is unavailable, analogous structures provide insight:
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¹H NMR: The aromatic protons adjacent to the electron-donating piperidinyl group typically resonate between δ 6.6–7.0 ppm as doublets (J ≈ 8–9 Hz) . The methyl group on piperidine appears as a singlet near δ 1.2 ppm, while piperidine ring protons show complex splitting between δ 2.5–3.5 ppm.
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ESI-MS: The free base would exhibit a [M+H]⁺ peak at m/z 193.1, consistent with C₁₃H₂₁N₂⁺ .
Crystallographic and Conformational Analysis
The dihydrochloride salt likely forms a monoclinic crystal system, with ionic interactions between the protonated amine groups and chloride ions. Hydrogen bonding between NH₃⁺ and Cl⁻ stabilizes the lattice, as observed in related hydrochlorides .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves sequential functionalization of the phenyl ring followed by salt formation:
Nitro Intermediate Preparation
A nitro precursor, 1-[4-(4-methylpiperidin-1-yl)phenyl]nitromethane, is synthesized via nucleophilic aromatic substitution. For example, reacting 4-fluoro-nitrobenzene with 4-methylpiperidine in the presence of a base like potassium carbonate yields the nitro intermediate .
Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst:
Reaction conditions (e.g., 80°C, 12 hours in ethyl acetate) mirror those for analogous piperazine derivatives .
Salt Formation
Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) precipitates the dihydrochloride salt:
Purification and Yield Optimization
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Column Chromatography: Silica gel with eluents like dichloromethane/methanol (10:1) removes unreacted precursors .
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Recrystallization: Ethanol/water mixtures yield high-purity crystals.
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Reported yields for similar compounds range from 72–85% after optimization .
Physicochemical Properties
Thermodynamic Parameters
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 25.6±3.2 |
| Ethanol | 18.9±2.1 |
| DMSO | 8.4±1.5 |
| Chloroform | <0.5 |
The dihydrochloride’s aqueous solubility exceeds that of the free base (1.82 mg/mL for analogous amines ), facilitating biological testing.
Pharmacological and Industrial Applications
Central Nervous System (CNS) Targeting
Piperidine derivatives often exhibit affinity for serotonin and dopamine receptors. Molecular docking studies suggest the methylpiperidinyl group may enhance blood-brain barrier (BBB) penetration compared to morpholine analogs .
Intermediate in Drug Synthesis
This compound serves as a precursor to:
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Antipsychotics: Structural analogs modulate D₂ receptor activity.
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Antivirals: Amino groups facilitate hydrogen bonding with viral proteases.
Material Science Applications
The aromatic amine group enables polymerization into conductive polymers, though this remains exploratory.
Analytical and Regulatory Considerations
Quality Control Metrics
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Purity (HPLC): ≥98% (UV detection at 254 nm).
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Residual Solvents: <500 ppm (ICH Q3C guidelines).
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